molecular formula C21H26N4O7 B13575489 N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide

N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide

Cat. No.: B13575489
M. Wt: 446.5 g/mol
InChI Key: DRTRNIOABWWNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both piperidine and isoindoline moieties, making it an interesting subject for research in medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide typically involves multiple steps. The process begins with the preparation of the isoindoline and piperidine intermediates, followed by their coupling through an amide bond formation. Common reagents used in these reactions include carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and coupling agents such as HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesizers and continuous flow reactors to streamline the process and reduce the potential for human error.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine and ether functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide
  • tert-butyl (3-(4-(3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)propoxy)butoxy)propyl)carbamate

Uniqueness

N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C21H26N4O7

Molecular Weight

446.5 g/mol

IUPAC Name

N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide

InChI

InChI=1S/C21H26N4O7/c22-7-1-9-31-10-2-8-23-18(27)12-32-13-3-4-14-15(11-13)21(30)25(20(14)29)16-5-6-17(26)24-19(16)28/h3-4,11,16H,1-2,5-10,12,22H2,(H,23,27)(H,24,26,28)

InChI Key

DRTRNIOABWWNNC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCC(=O)NCCCOCCCN

Origin of Product

United States

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